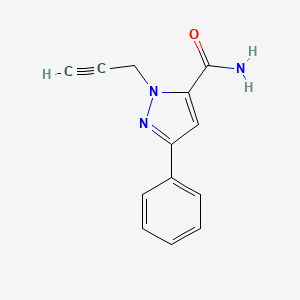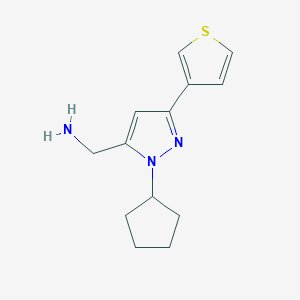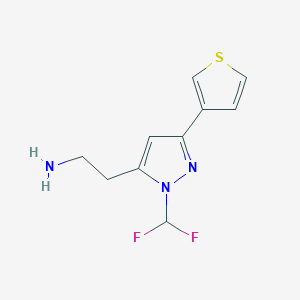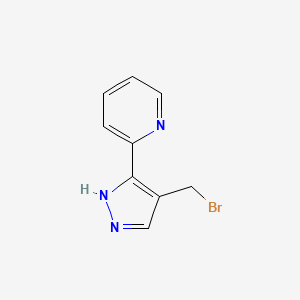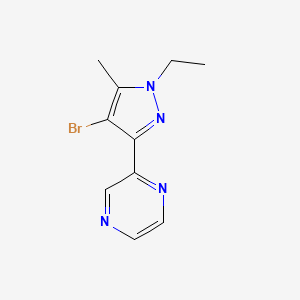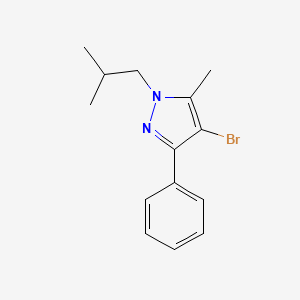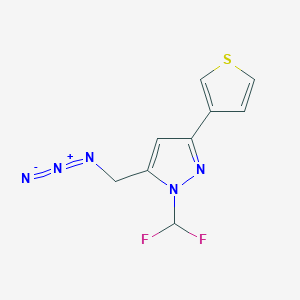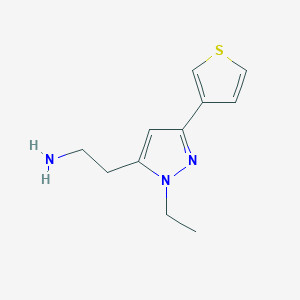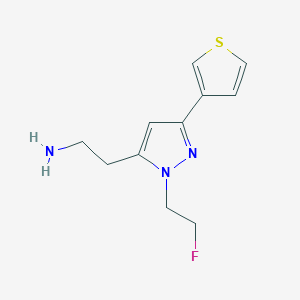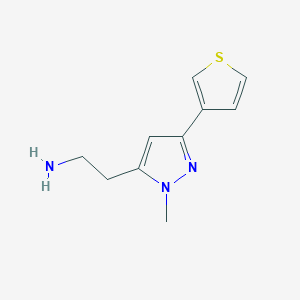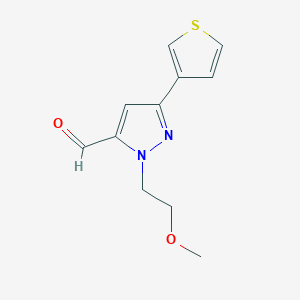
2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide
Descripción general
Descripción
The compound “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group and a tert-butyl group on the pyrazole ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amino group and a tert-butyl group could influence the compound’s solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
- Intermediate in Synthesis : Compounds similar to "2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide" serve as key intermediates in the synthesis of complex molecules. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a critical intermediate for mTOR-targeted PROTAC molecule PRO1, illustrating the role of pyrazole derivatives in drug discovery and development (Zhang et al., 2022).
- Catalysis : Pyrazolyl compounds have been explored as ligands in catalytic complexes, showing effectiveness in reactions such as the copolymerization of CO2 and cyclohexene oxide. This highlights their potential in environmental chemistry and materials science (Matiwane et al., 2020).
Structural and Reactivity Studies
- Hydrogen Bonding and Molecular Structure : Research on pyrazole derivatives, including studies on their hydrogen-bonding patterns, provides valuable insights into their structural characteristics, which is crucial for the design of new compounds with desired properties (Abonía et al., 2007).
- Reactivity : The reactivity of pyrazole derivatives under various conditions has been extensively studied. These compounds participate in diverse chemical reactions, forming a variety of products that are useful in medicinal chemistry and organic synthesis (Mironovich & Shcherbinin, 2014).
Applications in Materials Science
- Copolymerization Catalysts : Some pyrazolyl compounds have shown activity as catalysts for the copolymerization of CO2 and epoxides, indicating their potential in creating sustainable materials (Matiwane et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-9(2,3)6-4-8(12)14(13-6)5-7(10)11/h4H,5,12H2,1-3H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSWUMODQGTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


